molecular formula C13H19NO2 B13004191 Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate

Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate

Cat. No.: B13004191
M. Wt: 221.29 g/mol
InChI Key: QLYDCQDAKQVFMN-UHFFFAOYSA-N
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Description

Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound characterized by a cyclohexyl substituent at position 5 and an ester group at position 2. The cyclohexyl group confers significant hydrophobicity and steric bulk, which may influence binding interactions in biological systems and alter physicochemical properties compared to simpler derivatives .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H19NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h8-10,14H,2-7H2,1H3

InChI Key

QLYDCQDAKQVFMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate typically involves the condensation of a cyclohexyl-substituted aldehyde with an ethyl ester of pyrrole-2-carboxylic acid. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties
Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate Cyclohexyl (C5) C14H19NO2 233.31 High hydrophobicity, steric bulk
Ethyl 5-methyl-1H-pyrrole-2-carboxylate Methyl (C5) C8H11NO2 153.18 Planar crystal structure, hydrogen-bonded dimers
Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate 4-Bromophenyl (C5), Methyl (C4) C14H13BrNO2 315.16 Enhanced π-π stacking potential, halogen-mediated interactions
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Methoxy (C5), fused pyridine C11H12N2O3 220.23 Increased aromaticity, potential for enhanced solubility
Ethyl 5-amino-1H-pyrrole-2-carboxylate Amino (C5) C7H10N2O2 154.17 Electron-donating group, higher polarity
Ethyl 5-acetyl-1H-pyrrole-2-carboxylate Acetyl (C5) C9H11NO3 181.19 Electron-withdrawing group, reactive ketone site

Key Observations :

  • Crystallinity : Ethyl 5-methyl-1H-pyrrole-2-carboxylate forms centrosymmetric dimers via N–H···O hydrogen bonds, whereas bulkier substituents like cyclohexyl may disrupt such packing, leading to amorphous solids .
  • Electronic Effects: Amino and acetyl groups at C5 alter electron density on the pyrrole ring, influencing reactivity in nucleophilic or electrophilic substitutions .

Biological Activity

Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H21NO2C_{14}H_{21}NO_2 and a molecular weight of 235.32 g/mol. The compound features a pyrrole ring with an ethyl ester group, a cyclohexyl group at the 5-position, and a methyl group at the 3-position. This structural complexity contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate their activity through mechanisms including hydrogen bonding and π-π interactions, which influence binding affinity and specificity. The exact pathways involved can vary depending on the biological context, such as inhibiting microbial growth or interfering with cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Compounds structurally related to pyrroles have demonstrated various biological activities, including antibacterial effects against Gram-positive bacteria and fungi. These activities may be attributed to the ability of pyrrole derivatives to disrupt microbial cell membranes or inhibit essential cellular processes .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameMicrobial TargetMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Pyrrole Derivative AEscherichia coliTBD
Pyrrole Derivative BCandida albicansTBD

Note: TBD indicates that specific MIC values for this compound are yet to be determined in published studies.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Similar compounds have shown significant antiproliferative effects against human tumor cell lines, indicating the potential for this compound to inhibit cancer cell growth.

Case Study: Antiproliferative Effects

A study investigated the effects of pyrrole derivatives on cancer cell lines using the National Cancer Institute (NCI) drug screening protocol. Compounds were evaluated for their growth inhibitory effects across multiple cancer cell lines. Preliminary results suggest that this compound may exhibit similar activity, with further studies needed to elucidate its specific effects and mechanisms.

Table 2: Anticancer Activity Overview

Compound NameCancer Cell LineIC50 Value (µM)
This compoundA549 (Lung Cancer)TBD
Pyrrole Derivative CMCF7 (Breast Cancer)TBD
Pyrrole Derivative DHeLa (Cervical Cancer)TBD

Note: Further research is required to determine specific IC50 values for this compound.

Future Directions in Research

Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:

  • In-depth Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.
  • Expanded Biological Testing : Conducting comprehensive studies on various cancer types and microbial strains to establish a broader understanding of its efficacy.
  • Structure–Activity Relationship (SAR) Analysis : Investigating how modifications to the structure influence biological activity, which could guide the design of more potent derivatives.

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